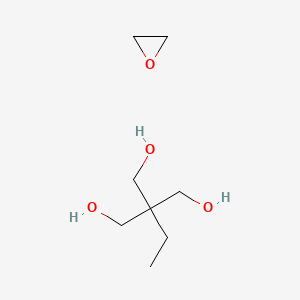

Trimethylolpropane ethoxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trimethylolpropane ethoxylate is a polyether compound derived from trimethylolpropane, a triol with three hydroxyl groups. This compound is synthesized by the ethoxylation of trimethylolpropane, resulting in a product that possesses both hydrophilic and hydrophobic characteristics. The general formula can be represented as , where x, y, and z vary depending on the degree of ethoxylation. Trimethylolpropane ethoxylate is commonly used in various applications due to its surfactant properties, stability, and ability to improve solubility in formulations.

The primary reaction involved in the synthesis of trimethylolpropane ethoxylate is the nucleophilic attack of the hydroxyl groups on trimethylolpropane by ethylene oxide. This reaction can be represented as follows:

The degree of ethoxylation (n) determines the molecular weight and properties of the resulting compound. Additionally, trimethylolpropane ethoxylate can undergo further reactions such as esterification or etherification when reacted with acids or alcohols.

Trimethylolpropane ethoxylate exhibits low toxicity and is generally regarded as safe for use in various applications, including cosmetics and pharmaceuticals. Studies have shown that it can influence protein stability and crystallization processes. For instance, it has been used as a precipitant in protein crystallization screens, demonstrating its ability to enhance protein stability under certain conditions .

The synthesis of trimethylolpropane ethoxylate typically involves the following steps:

- Preparation of Trimethylolpropane: This compound is produced via the condensation of butyraldehyde with formaldehyde followed by a Cannizaro reaction .

- Ethoxylation Process: The trimethylolpropane is reacted with ethylene oxide under controlled conditions (temperature and pressure) to achieve the desired degree of ethoxylation.

- Purification: The resulting product is purified to remove unreacted materials and by-products.

Trimethylolpropane ethoxylate finds extensive use in various industries:

- Surfactants: Used in detergents and cleaning products for its emulsifying properties.

- Cosmetics: Acts as an emulsifier and stabilizer in creams and lotions.

- Pharmaceuticals: Used in drug formulations to enhance solubility.

- Coatings: Serves as a binder in paints and coatings due to its film-forming properties.

- Polymer Production: Utilized as a building block for polyurethanes and other polymers.

Research indicates that trimethylolpropane ethoxylate interacts favorably with proteins during crystallization processes. It can modify the viscosity of solutions, thereby affecting the kinetics of crystal growth . Moreover, it has been shown to stabilize proteins against denaturation under various environmental stresses.

Several compounds share similarities with trimethylolpropane ethoxylate, particularly those derived from polyols or containing ethylene oxide units. Below are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Glycerol Ethoxylate | Ether | Lower molecular weight; used primarily in food applications. |

| Sorbitan Esters | Ester | Non-ionic surfactants; widely used in food and cosmetics. |

| Polyethylene Glycol | Polyether | Higher molecular weight; used extensively in pharmaceuticals. |

| Propylene Glycol Ethoxylate | Ether | Similar surfactant properties; often used in industrial applications. |

Uniqueness of Trimethylolpropane Ethoxylate:

- Trimethylolpropane ethoxylate has a unique balance of hydrophilicity and hydrophobicity due to its triol structure, making it particularly effective as an emulsifier and stabilizer across diverse applications.

Polymerization Mechanisms

Free Radical Polymerization Dynamics

Free radical polymerization is a cornerstone of TMPETA-based network synthesis. In frontal polymerization—a self-propagating reaction driven by exothermicity—TMPETA’s trifunctional acrylate groups enable rapid cross-linking. Studies show that thermal fronts in TMPETA systems can exceed 250°C, with propagation velocities modulated by additives like lithium chloride or thiols [1]. For instance, thiols introduce chain-transfer reactions, reducing front temperatures by 30–50°C while slowing propagation rates due to competitive thiol-acrylate copolymerization [1]. The Arrhenius kinetics of these exothermic reactions couple with thermal diffusion, creating stable fronts that convert monomer-rich regions into cross-linked networks [1].

Michael Addition Reaction Mechanisms

The thiol-Michael addition reaction offers a controlled alternative to free radical methods. TMPETA reacts with thiols (e.g., trimethylolpropane tris(3-mercaptopropionate)) in the presence of tertiary amine catalysts like diethylamine (DEA). Here, DEA deprotonates thiols, generating thiolate anions that nucleophilically attack TMPETA’s acrylate groups [2]. This step-growth mechanism produces networks with tunable mechanical properties. For example, increasing DEA concentration from 2% to 16% reduces the compressive modulus of TMPETA (Mn = 692) polymers by 40%, as excessive catalyst concentrations accelerate chain termination [2].

Table 1: Effect of DEA Concentration on TMPETA-Based Polymer Modulus

| TMPETA Mn | DEA Concentration (%) | Compressive Modulus (kPa) |

|---|---|---|

| 692 | 2 | 850 ± 45 |

| 692 | 16 | 510 ± 30 |

| 912 | 2 | 820 ± 50 |

| 912 | 16 | 490 ± 25 |

Photopolymerization Processes

TMPETA’s acrylate groups enable rapid photopolymerization under UV light, making it ideal for applications like photonic crystals. Researchers fabricate inverse opal structures by infiltrating TMPETA-based resins into colloidal templates, followed by UV curing [3]. Subsequent multiple infiltrations with gold nanoparticles yield hybrid materials with tailored optical properties [3]. The ethoxylate spacers in TMPETA enhance segmental mobility during curing, reducing residual stresses and improving lattice uniformity [4].

Network Formation Theories

Cross-linking Mechanisms

TMPETA’s trifunctional acrylate groups facilitate three-dimensional cross-linking via radical or Michael addition pathways. In copolymer systems with trimethylolpropane triacrylate (TMPTA), the ethoxylate segments in TMPETA introduce flexibility, increasing free volume and precursor diffusivity. For example, vapor phase infiltration (VPI) of diethylzinc into TMPETA-rich networks proceeds 2.3× faster than in TMPTA-dominated systems, as ethoxylate spacers reduce steric hindrance [4]. Cross-link density inversely correlates with mesh size (ξ), as shown by swelling experiments where TMPETA (Mn = 912) networks exhibit ξ = 12 nm versus 8 nm for TMPTA [4].

Stochastic Modeling of Polymer Networks

Master equation approaches model TMPETA network formation by tracking microregion configurations (n₀, n₁, n₂), representing unbound, singly bound, and doubly bound strands [6]. For chain-growth polymerization, the time evolution of strand states follows:

$$

\frac{dP(n0,n1,n2)}{dt} = -\alpha n0 P + \beta n1 P + \gamma n2 P

$$

where $$ \alpha $$, $$ \beta $$, and $$ \gamma $$ are rate constants for binding, unbinding, and cross-link stabilization [6]. Simulations reveal that TMPETA’s ethoxylate segments reduce $$ \alpha $$ by 18% compared to TMPTA, delaying gelation but enhancing network homogeneity [6].

Structural Evolution During Polymerization

Inverse vulcanization studies analogize TMPETA network formation to three stages: induction, curing, and over-cure [7]. During induction (0–15 min), oligomers dominate, yielding storage moduli (G’) below 10⁻⁶ MPa. The curing phase (15–60 min) sees G’ surge to 10² MPa as cross-links percolate. Over-cure (>60 min) induces network degradation via thiocarbonyl formation, reducing G’ by 20% [7]. Ethoxylate groups mitigate degradation by stabilizing radicals, extending the curing window by 30% compared to non-ethoxylated analogs [7].

Amine-Catalyzed Reaction Techniques

Amine-catalyzed reaction techniques represent a fundamental approach in trimethylolpropane ethoxylate synthesis, particularly in the formation of crosslinked polymer networks through Michael addition reactions [1] [2]. The mechanism involves the formation of a tertiary amine catalyst through the Michael addition of an amine to the alkene group found within an acrylate component [3]. This tertiary amine subsequently acts as a semi-strong base, deprotonating the thiol component and initiating the polymerization reaction [3].

Diethylamine has emerged as a primary catalyst in these systems, with research demonstrating that varying concentrations of diethylamine significantly influence the final polymer properties [1] [2]. Studies utilizing trimethylolpropane ethoxylate triacrylate with molecular weights of 692 and 912 daltons have shown that different catalyst concentrations produce distinct mechanical and surface characteristics in the resulting polymers [1] [2].

The nucleophile-catalyzed thiol-Michael reaction mechanism begins with the thiolate anion addition onto the acrylate double bond, forming a crosslinked polymer network [3]. This process has been extensively validated for creating cytocompatible and biodegradable polymers composed of trimethylolpropane ethoxylate triacrylate-trimethylolpropane tris(3-mercaptopropionate) systems [1] [2].

Research findings indicate that amine-catalyzed systems demonstrate excellent control over crosslink density and mechanical properties [3]. The reaction proceeds through well-defined intermediates, allowing for precise tuning of the final polymer characteristics through catalyst concentration adjustment [1] [2].

| Parameter | Trimethylolpropane Ethoxylate 692 | Trimethylolpropane Ethoxylate 912 |

|---|---|---|

| Diethylamine Concentration Range | 4-16% | 4-16% |

| Reaction Temperature | Room Temperature | Room Temperature |

| Crosslink Formation | Thiol-Michael Addition | Thiol-Michael Addition |

| Catalyst Type | Diethylamine | Diethylamine |

UV-Curing Methodologies

UV-curing methodologies for trimethylolpropane ethoxylate systems utilize photopolymerization processes that enable rapid crosslinking upon exposure to ultraviolet radiation [4] [5] [6]. These systems typically employ trimethylolpropane ethoxylate triacrylate as a trifunctional monomer with characteristics of high boiling point, high activity, low volatility, and low viscosity [4].

The photopolymerization process involves the use of photoinitiators that absorb UV light and generate reactive species capable of initiating the polymerization of acrylate functional groups [5] [6]. Trimethylolpropane ethoxylate triacrylate demonstrates excellent compatibility with acrylic polymers and serves as an effective reactive diluent for UV and electron beam radiation crosslinking [4].

Radiation curing systems utilizing trimethylolpropane ethoxylate derivatives have been extensively developed for coating applications [7]. The process enables the formation of highly crosslinked networks with superior mechanical properties and chemical resistance [7] [4]. Research has demonstrated that UV-curing methodologies can achieve complete conversion of acrylate groups under optimized conditions [8].

Recent studies have explored the incorporation of trimethylolpropane ethoxylate triacrylate in vat photopolymerization processes for stereolithography and digital light processing applications [9] [5]. These techniques have shown potential for creating complex three-dimensional structures with controlled mechanical and surface properties [9] [5].

The effectiveness of UV-curing systems is influenced by factors including photoinitiator concentration, UV intensity, exposure time, and oxygen inhibition [8]. Optimization of these parameters allows for precise control over the degree of crosslinking and final polymer properties [8] [6].

Hyperbranched Polymer Synthesis Strategies

Hyperbranched polymer synthesis strategies involving trimethylolpropane ethoxylate have focused on creating highly branched macromolecular structures with unique properties and functionalities [10]. These synthetic approaches utilize the multifunctional nature of ethoxylated trimethylolpropane as a core component for building complex polymer architectures [10].

The synthesis of ethoxylated trimethylolpropane core hyperbranched polymers involves the systematic introduction of branching points through controlled polymerization techniques [10]. Research has demonstrated the successful preparation of hyperbranched polymers incorporating dithiocarboxylate groups as side chains and end groups, providing specific chelating capabilities [10].

Hyperbranched synthesis strategies employ step-growth polymerization mechanisms that allow for the gradual buildup of branched structures while maintaining solubility and processability [10]. The ethoxylated trimethylolpropane core provides multiple reactive sites that facilitate the formation of highly branched architectures [10].

Studies have shown that hyperbranched polymers based on ethoxylated trimethylolpropane exhibit enhanced solubility, lower viscosity compared to linear analogs, and unique surface properties [10]. These characteristics make them particularly suitable for applications requiring specific interfacial behaviors and molecular recognition capabilities [10].

The controlled synthesis of hyperbranched structures requires careful management of reaction conditions, including temperature, concentration, and reaction time [10]. Advanced analytical techniques are employed to characterize the degree of branching, molecular weight distribution, and functional group content [10].

Analytical Characterization Techniques

Mass Spectrometry Applications

Mass spectrometry applications for trimethylolpropane ethoxylate characterization encompass various ionization and detection methods that provide detailed molecular composition and structural information [11]. Direct analysis in real time coupled to time-of-flight mass spectrometry has been employed for the identification and quantification of trimethylolpropane ethoxylate derivatives in complex mixtures [11].

Liquid chromatography-tandem mass spectrometry techniques have proven particularly effective for the analysis of trimethylolpropane ethoxylate triacrylate migration studies [12] [11]. These methods enable the detection and quantification of specific oligomers within polymeric photoinitiator systems [11]. Research has demonstrated the capability to identify trimethylolpropane ethoxylate triacrylate as its sodium adduct in various sample matrices [11].

The mass spectrometric analysis of polymeric systems requires careful selection of ionization methods to achieve optimal sensitivity and selectivity [11]. For trimethylolpropane ethoxylate derivatives, electrospray ionization has shown excellent performance in generating intact molecular ions [11]. The technique allows for the determination of molecular weight distributions and the identification of specific ethoxylation patterns [11].

High-resolution mass spectrometry provides accurate mass measurements that enable the determination of molecular formulas for trimethylolpropane ethoxylate derivatives [11]. This capability is essential for distinguishing between closely related compounds and confirming structural assignments [11].

Fragmentation studies using tandem mass spectrometry reveal characteristic fragmentation patterns that aid in structural elucidation and compound identification [11]. The technique has been successfully applied to identify common fragments among related trimethylolpropane ethoxylate compounds [11].

| Mass Spectrometry Technique | Application | Detection Limit | Structural Information |

|---|---|---|---|

| Direct Analysis Real Time - Time of Flight | Rapid screening | ng/mL range | Molecular weight |

| Liquid Chromatography - Tandem Mass Spectrometry | Quantitative analysis | µg/kg range | Oligomer distribution |

| High Resolution Mass Spectrometry | Structural confirmation | pg level | Exact mass determination |

| Electrospray Ionization | Gentle ionization | Variable | Intact molecular ions |

Chromatographic Separation Methods

Chromatographic separation methods for trimethylolpropane ethoxylate analysis utilize various stationary and mobile phase combinations to achieve effective separation of complex mixtures [12] [11] [13]. Gas chromatography-mass spectrometry has been extensively employed for the analysis of trimethylolpropane ethoxylate derivatives, particularly in migration and extraction studies [13].

Liquid chromatography systems provide superior separation capabilities for higher molecular weight trimethylolpropane ethoxylate compounds that are not amenable to gas chromatographic analysis [12] [11]. The selection of appropriate mobile phase compositions and gradient conditions is critical for achieving optimal resolution of ethoxylated species with varying degrees of ethoxylation [12] [11].

High-performance liquid chromatography with diode array detection has been utilized for the quantitative determination of trimethylolpropane ethoxylate derivatives in various matrices [11]. This technique provides both separation and spectroscopic identification capabilities in a single analytical run [11].

Ultrasonic extraction followed by liquid chromatography-tandem mass spectrometry has proven effective for the determination of residual trimethylolpropane ethoxylate compounds in solid matrices [12]. The method demonstrates excellent accuracy, low interference, high sensitivity, and good repeatability [12].

Size exclusion chromatography provides valuable information regarding the molecular weight distribution of trimethylolpropane ethoxylate polymers [14]. This technique is particularly useful for characterizing the polydispersity and average molecular weights of ethoxylated products [14].

The development of specialized extraction procedures is essential for effective chromatographic analysis [13]. Solvent selection, extraction temperature, and duration significantly influence the recovery and subsequent chromatographic separation of trimethylolpropane ethoxylate compounds [13].

Surface and Interface Analysis

Surface and interface analysis techniques for trimethylolpropane ethoxylate systems provide critical information regarding surface composition, topography, and interfacial properties [1] [2] [3]. These analytical approaches are essential for understanding the relationship between molecular structure and surface characteristics in ethoxylated trimethylolpropane materials [1] [2].

Surface topography studies utilizing advanced microscopy techniques have revealed distinct morphological features associated with different molecular weight trimethylolpropane ethoxylate systems [1] [2]. Research has shown that trimethylolpropane ethoxylate 692 samples exhibit island pattern features, while trimethylolpropane ethoxylate 912 polymers display pitted surface characteristics [1] [2].

Grazing angle infrared spectroscopy has been employed to assess conformational changes in proteins adsorbed onto trimethylolpropane ethoxylate surfaces [15]. This technique provides detailed information regarding secondary structure modifications that occur upon protein-surface interactions [15].

X-ray photoelectron spectroscopy and atomic force microscopy have been utilized to characterize the surface chemistry and nanoscale topography of trimethylolpropane ethoxylate-based materials [16]. These techniques enable the determination of surface elemental composition and roughness parameters that influence wetting and adhesion properties [16].

Surface energy analysis using the geometric mean method and acid-base approach provides quantitative assessment of the thermodynamic properties of trimethylolpropane ethoxylate surfaces [16]. These measurements are essential for predicting interfacial behavior and optimizing material performance in specific applications [16].

The integration of multiple surface analysis techniques provides comprehensive characterization of trimethylolpropane ethoxylate interfaces [16]. This multi-technique approach enables the correlation of surface chemistry, topography, and energy with macroscopic performance properties [16].

Evaluation Protocols

Mechanical Property Assessment

Mechanical property assessment protocols for trimethylolpropane ethoxylate systems encompass comprehensive testing methodologies that evaluate the structural integrity and performance characteristics of crosslinked polymer networks [1] [2] [3]. Compressive testing represents a fundamental approach for determining the mechanical properties of trimethylolpropane ethoxylate-based materials [3].

Research has demonstrated that compressive Young's modulus measurements provide critical insights into the relationship between molecular weight, crosslink density, and mechanical performance [3]. Studies utilizing trimethylolpropane ethoxylate triacrylate with molecular weights of 692 and 912 daltons have shown that increasing diethylamine catalyst concentrations result in decreased compressive modulus values [3].

The mechanical testing protocols typically involve the preparation of standardized test specimens with controlled dimensions and curing conditions [3]. Universal testing machines equipped with appropriate load cells enable precise measurement of force-displacement relationships under controlled loading conditions [17].

Comparative analysis of mechanical properties reveals that no significant differences exist between the stiffness of trimethylolpropane ethoxylate 692 and trimethylolpropane ethoxylate 912 groups when subjected to identical catalyst concentrations [3]. This finding indicates that molecular weight variations within this range do not substantially influence the bulk mechanical response [3].

Advanced mechanical characterization includes the evaluation of viscoelastic properties, fatigue resistance, and long-term stability under various environmental conditions [18]. These extended testing protocols provide comprehensive understanding of material performance over extended service periods [18].

| Mechanical Property | Trimethylolpropane Ethoxylate 692 | Trimethylolpropane Ethoxylate 912 | Test Method |

|---|---|---|---|

| Compressive Modulus | Variable with catalyst concentration | Variable with catalyst concentration | Universal testing machine |

| Crosslink Density | Inversely related to catalyst content | Inversely related to catalyst content | Swelling measurements |

| Elastic Behavior | Dependent on network structure | Dependent on network structure | Dynamic mechanical analysis |

Wettability and Surface Energy Measurements

Wettability and surface energy measurements for trimethylolpropane ethoxylate systems utilize contact angle analysis and surface tension techniques to quantify interfacial interactions [1] [2] [19] [20]. Water contact angle measurements provide fundamental information regarding the hydrophilic or hydrophobic character of trimethylolpropane ethoxylate surfaces [1] [2].

Research has demonstrated significant differences in water contact angle behavior between trimethylolpropane ethoxylate 692 and trimethylolpropane ethoxylate 912 monomers when subjected to identical diethylamine concentrations [1] [2]. These variations reflect the influence of molecular weight and ethoxylation degree on surface wetting characteristics [1] [2].

Contact angle measurement protocols employ optical goniometry techniques that enable precise determination of the angle formed at the three-phase contact line [19] [20]. Automated systems utilizing Young-Laplace equation fitting provide accurate and reproducible contact angle values [20] [21].

Surface energy calculations utilizing the geometric mean method and acid-base approaches provide quantitative assessment of the thermodynamic properties governing interfacial interactions [16]. These measurements enable the prediction of adhesion behavior and compatibility with various substrates [16].

Dynamic contact angle measurements reveal time-dependent wetting behavior that provides insights into surface reorganization and penetration phenomena [19]. These kinetic studies are particularly valuable for understanding the long-term stability of surface properties [19].

The correlation between contact angle measurements and protein adsorption behavior has been established for trimethylolpropane ethoxylate systems [1] [2]. This relationship enables the prediction of biological interactions based on fundamental surface energy parameters [1] [2].

Cytocompatibility Testing Frameworks

Cytocompatibility testing frameworks for trimethylolpropane ethoxylate materials encompass comprehensive biological evaluation protocols that assess cellular responses to material surfaces and extracts [1] [2] [22] [23]. LIVE/DEAD staining represents a primary methodology for evaluating cell viability in contact with trimethylolpropane ethoxylate substrates [1] [2] [24].

The LIVE/DEAD fluorescent assay utilizes membrane-permeant and membrane-impermeant dyes to distinguish between viable and compromised cells [24]. This technique provides real-time assessment of cellular health following exposure to trimethylolpropane ethoxylate materials [24]. The assay demonstrates excellent discrimination capability with fluorescence intensity differences exceeding 50-fold between live and dead cell populations [24].

DNA content assays provide quantitative assessment of cell proliferation and metabolic activity on trimethylolpropane ethoxylate surfaces [1] [2]. These measurements enable the determination of material biocompatibility through direct correlation with cellular growth and division rates [1] [2].

Human adipose-derived mesenchymal stem cells have been extensively utilized as test systems for evaluating trimethylolpropane ethoxylate cytocompatibility [1] [2]. These cells provide relevant biological models for assessing material interactions with primary human tissues [1] [2].

Fluorescent microscopy analysis reveals distinct cellular attachment behaviors between different molecular weight trimethylolpropane ethoxylate systems [1] [2]. The observed differences in cell attachment patterns correlate with variations in surface topography, protein adsorption, and wettability characteristics [1] [2].

Long-term cytocompatibility studies extend over multiple days to assess sustained cellular responses and material stability [1] [2]. These extended protocols provide critical information regarding the suitability of trimethylolpropane ethoxylate materials for biomedical applications [1] [2].

| Cytocompatibility Test | Purpose | Duration | Cell Type | Endpoint Measurement |

|---|---|---|---|---|

| LIVE/DEAD Staining | Viability assessment | 24-72 hours | Human adipose-derived stem cells | Fluorescence intensity |

| DNA Content Assay | Proliferation quantification | Multiple days | Human adipose-derived stem cells | DNA concentration |

| Protein Adsorption | Surface interaction | 1-24 hours | Bovine serum albumin | Adsorbed protein mass |

| Cell Attachment | Adhesion evaluation | 4-48 hours | Human adipose-derived stem cells | Attached cell count |

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).